Propionaldehyde-2,2,3,3,3-d5

Catalog No.
S1787929
CAS No.
198710-93-9
M.F
C3H6O
M. Wt
63.111
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde-2,2,3,3,3-d5

CAS Number

198710-93-9

Product Name

Propionaldehyde-2,2,3,3,3-d5

IUPAC Name

2,2,3,3,3-pentadeuteriopropanal

Molecular Formula

C3H6O

Molecular Weight

63.111

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2

InChI Key

NBBJYMSMWIIQGU-ZBJDZAJPSA-N

SMILES

CCC=O
  • Origin: PD-d5 is a synthetic compound prepared by replacing five hydrogen atoms with deuterium (a stable isotope of hydrogen containing one neutron) at specific positions in the propionaldehyde molecule [].
  • Significance: PD-d5 is valuable in scientific research due to its unique properties. The incorporation of deuterium atoms can be used to:
    • Track the fate and metabolism of propionaldehyde in biological systems [].
    • Study reaction mechanisms by observing how the presence of deuterium alters reaction rates or pathways [].
    • Perform nuclear magnetic resonance (NMR) spectroscopy with improved signal resolution due to the different magnetic properties of deuterium compared to hydrogen.

Molecular Structure Analysis

Propionaldehyde (C3H6O) has a three-carbon backbone with a carbonyl group (C=O) at one end and a methyl group (CH3) at the other. PD-d5 retains this basic structure, but five hydrogens are replaced with deuterium (D) at specific positions:

  • Two hydrogens on the alpha carbons (carbons next to the carbonyl group) are replaced with deuterium (CD2H2CHO) [].
  • Three hydrogens on the methyl group are replaced with deuterium (CD3CD2CHO) [].

This specific deuteration pattern allows scientists to investigate the reactivity of different parts of the molecule.


Chemical Reactions Analysis

Synthesis

Reactions

PD-d5 can participate in various reactions typical of aldehydes, but the presence of deuterium may lead to subtle changes in reactivity compared to unlabeled propionaldehyde. Here's an example:

  • Aldol Condensation: PD-d5 can undergo aldol condensation reactions with other carbonyl compounds. However, the incorporation of deuterium may influence the position of the new carbon-carbon bond formed during the reaction.

(CH3)2CO + CD3CD2CHO -> (CH3)CH=CHCD2CHO + D2O (Equation 1)


Physical And Chemical Properties Analysis

  • Boiling Point: 46-50 °C [].
  • Density: 0.873 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like ethanol and chloroform [].
  • Stability: Stable under recommended storage conditions (2-8 °C) [].

Mechanism of Action (Not Applicable)

PD-d5 itself doesn't have a specific mechanism of action. It serves as a research tool to study the behavior of propionaldehyde in various contexts.

  • Flammability: PD-d5 is a flammable liquid [].
  • Toxicity: Data on the specific toxicity of PD-d5 is limited. However, unlabeled propionaldehyde is considered a mild irritant and can be harmful upon inhalation or ingestion. It's advisable to handle PD-d5 with appropriate personal protective equipment in a well-ventilated fume hood following standard laboratory safety protocols.

Isotope Tracer Studies

One of the primary applications of Propionaldehyde-2,2,3,3,3-d5 lies in its use as an isotope tracer . By incorporating deuterium atoms into specific positions of a molecule, scientists can track its fate and behavior within a complex system. This technique is particularly valuable in metabolism studies, where researchers can monitor the uptake, transformation, and breakdown of propionaldehyde by biological systems.

For example, Propionaldehyde-2,2,3,3,3-d5 can be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. By analyzing the distribution of deuterium atoms in metabolites derived from propionaldehyde-d5, scientists can gain insights into the specific enzymes and pathways involved in its metabolism .

Mass Spectrometry Analysis

Propionaldehyde-2,2,3,3,3-d5 also finds applications in mass spectrometry (MS) . Due to the different masses of hydrogen and deuterium, Propionaldehyde-d5 exhibits a distinct mass shift compared to the unlabeled propionaldehyde in MS analysis. This allows for improved separation and identification of the compound, especially when present in complex mixtures with other molecules.

Furthermore, the specific position of deuterium substitution in Propionaldehyde-2,2,3,3,3-d5 can provide structural information about the molecule. By analyzing the fragmentation patterns observed in MS, scientists can gain insights into the arrangement of atoms within the molecule .

Advantages of Deuterium Labeling

The use of deuterium in Propionaldehyde-2,2,3,3,3-d5 offers several advantages compared to using fully-deuterated molecules.

  • Minimal perturbation: Replacing only five specific hydrogen atoms has minimal impact on the overall chemical properties of the molecule compared to complete deuteration. This ensures that Propionaldehyde-d5 behaves similarly to the unlabeled propionaldehyde in most biological and chemical systems.
  • Reduced background noise: In MS analysis, the mass shift caused by deuterium substitution helps differentiate Propionaldehyde-d5 from naturally occurring background signals of other compounds containing hydrogen, leading to clearer and more accurate data.

XLogP3

0.6

Dates

Modify: 2023-08-15

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